Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position and a methylaminomethyl substituent at the 4-position. This substituent is further linked to a 6-chloropyridazine-3-carbonyl moiety. The Boc group enhances metabolic stability and solubility, while the chloropyridazine heterocycle contributes to electronic and steric interactions, making the compound a candidate for medicinal chemistry applications, particularly in kinase inhibition or protease targeting .
Properties
IUPAC Name |
tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-9-7-12(8-10-22)11-21(4)15(23)13-5-6-14(18)20-19-13/h5-6,12H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOQARQSYXYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine and pyridazine structures. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through nucleophilic substitution reactions, often involving chloropyridazine derivatives.
Coupling Reactions: The piperidine and pyridazine rings are coupled using reagents such as methylamine and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridazine moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Structure: Direct attachment of a 6-chloropyrazine ring to the piperidine core without a methylaminomethyl linker.
- Key Differences: Lacks the methylaminomethyl spacer, reducing conformational flexibility.
- Synthesis : Achieved via direct coupling of chloropyrazine to Boc-piperidine, yielding high purity (95% by HPLC) .
- Applications : Used as a building block in kinase inhibitor development due to its rigid aromatic system .
tert-Butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
- Structure : Incorporates a 6-chloropyrazine-2-carboxamido group tethered to an indazole-piperidine scaffold.
- Key Differences :
- Indazole moiety introduces additional aromaticity and planar rigidity.
- Methoxy group enhances solubility compared to the target compound.
- Synthesis : Multi-step process involving amide coupling (yield: 35.25%) and purification via silica chromatography .
- Pharmacological Relevance : Demonstrated activity in kinase selectivity assays, with IC₅₀ values < 100 nM for CDK9 .
tert-Butyl 4-((3-((4-chlorophenyl)(methoxyimino)methyl)phenoxy)methyl)piperidine-1-carboxylate
- Structure: Chlorinated phenyl group connected via a phenoxymethyl chain.
- Key Differences: Chlorine resides on a phenyl ring instead of a heterocycle, limiting π-π stacking with biological targets.
- Synthesis: Mitsunobu reaction between tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and a chlorophenyl intermediate (78% yield) .
- Applications: Tested as a Mycobacterium tuberculosis menaquinone biosynthesis inhibitor, showing moderate activity (MIC: 12.5 µg/mL) .
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
- Key Differences :
- Absence of chlorinated aromatic system reduces molecular weight and lipophilicity (cLogP: 1.2 vs. 3.5 for the target compound).
- Synthesis: Direct Boc protection of 4-(methylaminomethyl)piperidine (yield: 89%) .
- Utility : Intermediate for further functionalization in PROTAC (proteolysis-targeting chimera) development .
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate (CAS Number: 2377031-31-5) is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a piperidine ring and a chloropyridazine moiety, which may interact with various biological targets, modulating enzyme activities or receptor functions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25ClN4O3 |
| Molecular Weight | 368.9 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, potentially influencing signaling pathways within cells. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes, particularly those involved in cellular signaling and proliferation.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, including:
- Acetylcholinesterase (AChE) : A study utilizing machine learning models identified potential AChE inhibitors from drug-like molecules, suggesting that this compound could possess similar inhibitory properties .
- Mitotic Kinases : Compounds with structural similarities have been shown to inhibit mitotic checkpoint activities, leading to antiproliferative effects in cellular assays .
Case Studies and Research Findings
- Antitumor Activity : In cellular assays, related compounds demonstrated significant antiproliferative effects against cancer cell lines. For instance, inhibitors of mitotic kinases have shown promise in reducing tumor growth in xenograft models .
- Pharmacological Screening : The compound's pharmacological profile is currently under investigation, with ongoing research aimed at elucidating its full range of biological activities. Initial findings suggest potential applications in drug discovery and development due to its unique structural features .
Future Directions
The therapeutic potential of this compound warrants further exploration. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.
- Mechanistic Studies : To clarify the specific biological pathways influenced by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
